Cas no 2639401-81-1 (Ethyl 2-(3-aminocyclobutylidene)acetate)

Ethyl 2-(3-aminocyclobutylidene)acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(3-aminocyclobutylidene)acetate
- 2639401-81-1
- EN300-7133027
- Ethyl 2-(3-aminocyclobutylidene)acetate
-
- インチ: 1S/C8H13NO2/c1-2-11-8(10)5-6-3-7(9)4-6/h5,7H,2-4,9H2,1H3/b6-5-
- InChIKey: OBTZEKHUSFHLDG-WAYWQWQTSA-N
- ほほえんだ: O(CC)C(/C=C1\CC(C\1)N)=O
計算された属性
- せいみつぶんしりょう: 155.094628657g/mol
- どういたいしつりょう: 155.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 52.3Ų
Ethyl 2-(3-aminocyclobutylidene)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7133027-1.0g |
ethyl 2-(3-aminocyclobutylidene)acetate |
2639401-81-1 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
Enamine | EN300-7133027-10.0g |
ethyl 2-(3-aminocyclobutylidene)acetate |
2639401-81-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
Enamine | EN300-7133027-0.1g |
ethyl 2-(3-aminocyclobutylidene)acetate |
2639401-81-1 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
Enamine | EN300-7133027-0.25g |
ethyl 2-(3-aminocyclobutylidene)acetate |
2639401-81-1 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
Enamine | EN300-7133027-0.5g |
ethyl 2-(3-aminocyclobutylidene)acetate |
2639401-81-1 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
Enamine | EN300-7133027-5.0g |
ethyl 2-(3-aminocyclobutylidene)acetate |
2639401-81-1 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
Enamine | EN300-7133027-2.5g |
ethyl 2-(3-aminocyclobutylidene)acetate |
2639401-81-1 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
Enamine | EN300-7133027-0.05g |
ethyl 2-(3-aminocyclobutylidene)acetate |
2639401-81-1 | 95.0% | 0.05g |
$647.0 | 2025-03-12 |
Ethyl 2-(3-aminocyclobutylidene)acetate 関連文献
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1. Book reviews
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Ethyl 2-(3-aminocyclobutylidene)acetateに関する追加情報
Ethyl 2-(3-aminocyclobutylidene)acetate: A Comprehensive Overview
Ethyl 2-(3-aminocyclobutylidene)acetate, with the CAS number 2639401-81-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclobutane ring fused with an acetate group. The presence of the amino group (-NH2) in the cyclobutane ring introduces intriguing chemical properties, making it a valuable molecule for various applications.
The structure of Ethyl 2-(3-aminocyclobutylidene)acetate is defined by its cyclobutane ring, which is a four-membered carbon ring. This ring is substituted with an amino group at the 3-position and an acetate group at the 2-position. The ethyl ester group further enhances the compound's solubility and reactivity. Recent studies have highlighted the importance of such bicyclic structures in drug design, particularly in the development of bioactive molecules with potential therapeutic applications.
One of the most notable aspects of Ethyl 2-(3-aminocyclobutylidene)acetate is its role in medicinal chemistry. Researchers have explored its potential as a precursor for synthesizing more complex molecules with biological activity. For instance, the amino group can undergo various reactions, such as amidation or alkylation, to form derivatives with enhanced pharmacokinetic properties. These derivatives have shown promise in preclinical studies targeting diseases such as cancer and neurodegenerative disorders.
The synthesis of Ethyl 2-(3-aminocyclobutylidene)acetate involves a multi-step process that typically begins with the preparation of cyclobutanone derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These methods often utilize transition metal catalysts or organocatalysts to facilitate key transformations, such as cycloadditions or enamine formations.
In terms of physical properties, Ethyl 2-(3-aminocyclobutylidene)acetate exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for use in various chemical reactions. The compound's stability under physiological conditions has also been a focus of recent investigations, with findings suggesting moderate stability that could be advantageous for drug delivery systems.
Recent research has also delved into the biological activity of Ethyl 2-(3-aminocyclobutylidene)acetate. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, indicating potential anti-inflammatory properties. Additionally, preliminary toxicity studies suggest that the compound has a favorable safety profile, although further testing is required to confirm its suitability for clinical use.
The application of Ethyl 2-(3-aminocyclobutylidene)acetate extends beyond medicinal chemistry into materials science. Its unique structure lends itself to applications in polymer synthesis, where it can serve as a building block for creating novel materials with tailored mechanical properties. This versatility underscores the compound's importance across multiple scientific disciplines.
In conclusion, Ethyl 2-(3-aminocyclobutylidene)acetate (CAS No: 2639401-81-1) is a multifaceted compound with significant potential in both academic research and industrial applications. Its distinctive chemical structure and versatile reactivity make it an invaluable tool for chemists and pharmacologists alike. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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